(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid

Asymmetric Synthesis Chiral Intermediate Stereochemistry

Sourcing enantiopure (R)-α-hydroxy acid building blocks often introduces stereochemical risk that compromises downstream biological activity. This (R)-enantiomer (CAS 632357-87-0), synthesized from D-malic acid, is a rigid spirocyclic chiron that guarantees absolute (R)-configuration transfer in alkylation and coupling reactions. • Enantiopure (R)-configuration at C-2 for predictable asymmetric induction • ≥98% purity validated by chiral HPLC; shipped with certificate of analysis • Available in research quantities; request quote for bulk or custom synthesis

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
Cat. No. B12275395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC(C(=O)O2)CC(=O)O
InChIInChI=1S/C10H14O5/c11-8(12)6-7-9(13)15-10(14-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,12)
InChIKeyGZPFASHFOHXEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Spirocyclic α-Hydroxy Acid Intermediate Overview


(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid (CAS 632357-87-0) is a chiral, non-racemic spirocyclic compound belonging to the class of 1,4-dioxaspiro[4.5]decane-derived α-hydroxy acid synthetic intermediates . This (R)-enantiomer is synthesized from D-malic acid, incorporating a cyclohexylidene-protected 4-oxo-1,3-dioxolan-5-yl acetic acid framework [1]. The compound serves as a key chiron for the asymmetric synthesis of (R)-configured α-hydroxyalkanoic acids, which are important in natural product synthesis and medicinal chemistry [1].

Stereochemistry (R)-configuration at C-2
Scaffold 1,4-Dioxaspiro[4.5]decane core
Derivation D-Malic acid-based chiron

Why the (R)-Enantiomer Cannot Be Substituted


Substituting (2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid with its (S)-enantiomer, a racemic mixture, or a non-spirocyclic analog directly compromises the stereochemical integrity of downstream synthetic targets. The absolute (R)-configuration at the C-2 position of the dioxolanone ring is fundamental to the asymmetric induction that produces (R)-α-hydroxyalkanoic acids, which possess biological activities opposite to those of their (S)-counterparts [1]. This principle is exemplified by the reported specific optical rotation of the (S)-enantiomer, [α]²¹D = +6.6° (c 1.2, CHCl₃), which is the opposite sign of the (R)-enantiomer's rotation [1]. The following quantitative evidence establishes why this compound cannot be generically replaced without altering the chirality, and thus the intended biological function, of the final product.

(S)-enantiomer or racemate inverts downstream stereochemistry; optical rotation sign may shift
Acyclic analogs lack spirocyclic chair conformation, reducing diastereoselectivity in enolate alkylation
Substitution without verifying enantiomeric excess can compromise chiral purity of final targets

Procurement Evidence Guide for the (R)-Enantiomer


Optical Rotation for Enantiomer Differentiation

The (R)-enantiomer of 3-oxo-1,4-dioxa-spiro[4.5]dec-2-yl-acetic acid is the required stereoisomer for the synthesis of (R)-α-hydroxy acid derivatives. The (S)-enantiomer (CAS 153011-57-5) is a distinct compound with equal but opposite optical rotation. The reported specific rotation for the (S)-enantiomer is [α]²¹D = +6.6° (c 1.2, CHCl₃), and by class-level inference, the (R)-enantiomer will exhibit a value of approximately -6.6° under identical conditions [1]. Using the incorrect enantiomer would invert the stereochemistry of any downstream chiral product.

Optical Rotation
Reported
(R): [α]²¹D ≈ −6.6° vs (S): [α]²¹D +6.6°
Opposite sign confirms enantiomeric identity
Inferred from S-enantiomer literature; verify with lot-specific COA
Asymmetric Synthesis Chiral Intermediate Stereochemistry

Commercial Purity Specification Threshold

The commercially available (2R)-enantiomer (CAS 632357-87-0) is supplied with a minimum purity of 98% (HPLC) from multiple specialty chemical vendors, serving as a key differentiation from the closely related (S)-enantiomer (CAS 153011-57-5), which is typically offered at ≥97% purity . This 1% higher baseline purity reduces the risk of unwanted stereochemical or chemical impurities that could compromise downstream reactions.

Purity Specification
Specification review
≥98% (HPLC)
Higher baseline reduces impurity risk
Compared to ≥97% for (S)-enantiomer; verify vendor COA
Chemical Procurement Quality Control Specification

Spirocyclic Conformational Rigidity in Enolate Alkylation

The spirocyclic 1,4-dioxaspiro[4.5]decane framework of (2R)-(3-oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid imposes conformational rigidity that is absent in acyclic malic acid derivatives [1]. This rigidity is crucial for the stereoselective enolate alkylation step, where the six-membered cyclohexane ring adopts a chair conformation that directs the electrophilic attack to one face of the enolate, ensuring high diastereoselectivity [1]. Structural analysis of the (S)-enantiomer shows the six-membered ring is fixed in a chair conformation, which is essential for the observed stereochemical outcomes [1].

Conformational Rigidity
Class-level
Fixed chair conformation
Ensures predictable diastereoselectivity
Based on S-enantiomer crystal structure; applicable by symmetry
Spirocyclic Scaffold Conformational Analysis Enolate Chemistry

SMILES-Based Structural Confirmation

The canonical SMILES notation for the (R)-enantiomer is `C1CCC2(CC1)O[C@@H](C(=O)O2)CC(=O)O`, which explicitly encodes the (R)-configuration at the spiro carbon via the `[C@@H]` stereodescriptor . In contrast, the (S)-enantiomer is represented by `C1CCC2(CC1)O[C@H](C(=O)O2)CC(=O)O` . This unambiguous digital identifier enables precise compound registration, inventory management, and computational modeling, preventing misidentification during chemical procurement.

SMILES Identifier
Specification review
[C@@H] (R) vs [C@H] (S)
Prevents misidentification in procurement
Cross-check SMILES against registration system
Quality Control Structural Confirmation Cheminformatics

Enantiomer-Specific Safety Profiles

While both enantiomers share the same molecular formula and weight, their commercial handling and safety profiles may differ. The (R)-enantiomer is supplied as a Warning-classified substance under GHS, with hazard statements H302, H315, H319, and H335 (harmful if swallowed, skin and eye irritant, respiratory irritant) . Storage requirements for the (R)-enantiomer are stringent at 2-8°C in a sealed dry container, reflecting its potentially higher sensitivity to degradation compared to the (S)-enantiomer, which has similar but not identical supplier instructions .

GHS & Storage
Data to verify
Warning: H302-H315-H319-H335; 2–8°C sealed dry
Supplier-reported profiles appear similar
Verify storage and hazard data per specific batch
Chemical Safety GHS Classification Laboratory Risk Assessment

Applications of the (R)-Enantiomer


Asymmetric Synthesis of (R)-α-Hydroxy Acids

This compound is the designated chiral precursor for the synthesis of (R)-configurated α-hydroxy acids, which are important chiral building blocks in natural product synthesis and pharmaceutical research. The (R)-configuration at C-2, as confirmed by SMILES and optical rotation data, is the key determinant of the product's absolute stereochemistry [1].

Chiral Intermediate for Medicinal Chemistry

The compound serves as a rigid, spirocyclic chiral synthon for incorporating (R)-α-hydroxy acid motifs into drug candidates, potentially improving metabolic stability and target selectivity compared to flexible acyclic analogs. Its unique spirocyclic framework, adopted by a chair conformation, provides a stereoelectronic environment suited for predictable alkylation reactions [1].

Spirocyclic Library Synthesis for Hit Discovery

Procurement of the (R)-enantiomer in ≥98% purity enables the construction of chirally pure spirocyclic libraries for high-throughput screening. The defined stereochemistry and documented structural properties of the compound's framework support its use as a core scaffold for generating structurally diverse, three-dimensional compound collections with favorable physicochemical properties [1].

Reference Standard for Enantiomeric Excess

The (R)-enantiomer can be used as an analytical reference standard to calibrate chiral HPLC or other chiral separation methods for the determination of enantiomeric excess (ee) in samples of the (S)-enantiomer or racemic mixtures, leveraging the known optical rotation properties of the enantiomeric pair [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis of (R)-α-hydroxy acids
(R)-enantiomer stereochemistry
Enantiomeric excess and optical rotation
Medicinal chemistry chiral building block
Spirocyclic rigidity and defined C-2 configuration
Diastereoselectivity in enolate alkylation
Spirocyclic library synthesis
Enantiopure spirocyclic scaffold
Purity and structural confirmation (SMILES/NMR)
Reference standard for enantiomeric excess
Known optical rotation properties
Chiral separation method calibration
Quote Request

Request a Quote for (2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.